molecular formula C15H13NO B1669121 3,4-Dimethylacridin-9(10h)-one CAS No. 6236-97-1

3,4-Dimethylacridin-9(10h)-one

Cat. No. B1669121
CAS RN: 6236-97-1
M. Wt: 223.27 g/mol
InChI Key: ZRMNUBSZWKYSME-UHFFFAOYSA-N
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Description

3,4-Dimethylacridin-9(10h)-one is a chemical compound . It is also known as N-{4-[(3,4-Dimethylacridin-9(10H)-ylidene)amino]-3-(dimethylamino)phenyl}methanesulfonamide . The chemical formula for this compound is C₂₄H₂₆N₄O₂S .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

  • 3,4-Dimethylacridin-9(10h)-one derivatives have been utilized in Organic Light-Emitting Diodes (OLEDs). These compounds contribute significantly to the efficiency of OLEDs. For instance, a study demonstrated that a particular derivative, 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN), plays a crucial role as an assistant dopant in green emitting OLEDs, enhancing the external electroluminescence quantum efficiency (Marian, 2016).

Thermal and Crystal Lattice Properties

  • Research on the thermal properties of various acridin-9(10H)-ones, including 2,10-dimethylacridin-9(10H)-one, reveals insights into their melting, volatilization, and crystal lattice enthalpies. These properties are vital for understanding their behavior in different states and conditions (Storoniak et al., 2003).

Thermally Activated Delayed Fluorescence

  • Another application is in the field of thermally activated delayed fluorescence (TADF). Compounds such as 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-5-phenyl-1,3,4-oxadiazole have been studied for their potential in TADF. These studies are crucial for the development of efficient and novel photoluminescent materials (Cooper et al., 2018).

Quantum Mechanics and Density Functional Methods

  • In the realm of quantum mechanics and density functional methods, derivatives of 3,4-Dimethylacridin-9(10h)-one have been examined. For example, N,N-dimethylacridin-9-amine and N,10-dimethylacridin-9-imine have been studied using X-ray diffraction, revealing details about their structure and tautomerism (Rak et al., 1998).

Improved Performance in TADF Emitters

  • Research on improving the performance of TADF emitters has also been conducted. For example, a study on 9-(9,9-dimethylacridin-10(9H)-yl)-6H-benzo[c]chromen-6-one (MAB) showed that by extending the distribution of the lowest unoccupied molecular orbitals (LUMO), it's possible to reduce electron exchange between molecular orbitals and improve the efficiency of TADF emitters. This finding is significant for the advancement of OLED technology (Ke et al., 2018).

Materials for Phosphorescent OLED Application

  • Studies have also focused on developing small molecular hole-transporting type materials for phosphorescent OLED applications. Compounds like 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline have been synthesized and tested, showing high thermal decomposition temperatures and improved device efficiencies (Braveenth et al., 2021).

Fluorenone-Based Thermally Activated Delayed Fluorescence Materials

  • The potential of fluorenone-based thermally activated delayed fluorescence materials, such as 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-fluoren-9-one, for OLEDs has been explored. These materials have deeper lowest unoccupied molecular orbitals, enabling them to shift emission maxima, which is crucial for developing OLEDs with varied color displays (Yu et al., 2019).

High-Performance Green OLEDs

  • In another study, a novel TADF emitter containing 9,9-dimethyl-9,10-dihydroacridine was synthesized and used in green OLEDs. The study demonstrated how molecular design can inhibit concentration quenching and increase device efficiency, highlighting the importance of chemical structure in the performance of OLED materials (Qin et al., 2022).

Acidity of Acridinium Compounds

  • Research on the acidity of acridinium compounds like 9,10-Dimethylacridinium chloride has revealed unique properties, such as strong acidity in aqueous solutions and the potential for proton dissociation. This research provides insight into the chemical behavior of acridinium derivatives in different environments (Suzuki & Tanaka, 2001).

properties

IUPAC Name

3,4-dimethyl-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-9-7-8-12-14(10(9)2)16-13-6-4-3-5-11(13)15(12)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMNUBSZWKYSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211405
Record name CK 102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylacridin-9(10h)-one

CAS RN

6236-97-1
Record name CK 102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CK 102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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